molecular formula C23H23N5 B11180291 1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B11180291
M. Wt: 369.5 g/mol
InChI Key: PZHSDHPPTHYOMG-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS: 879625-06-6) is a fused heterocyclic compound featuring a triazino-benzimidazole core substituted with a 2-phenylethyl group at position 1 and a pyridin-2-ylmethyl group at position 2. Its molecular formula is C23H23N5 (MW: 369.46 g/mol) .

Properties

Molecular Formula

C23H23N5

Molecular Weight

369.5 g/mol

IUPAC Name

1-(2-phenylethyl)-3-(pyridin-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C23H23N5/c1-2-8-19(9-3-1)13-15-27-17-26(16-20-10-6-7-14-24-20)18-28-22-12-5-4-11-21(22)25-23(27)28/h1-12,14H,13,15-18H2

InChI Key

PZHSDHPPTHYOMG-UHFFFAOYSA-N

Canonical SMILES

C1N(CN2C3=CC=CC=C3N=C2N1CCC4=CC=CC=C4)CC5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylethylamine with pyridine-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with 1,2-diaminobenzene in the presence of a suitable catalyst to form the triazino-benzimidazole core. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes selective modifications at its heterocyclic moieties:

Reaction Type Conditions Outcome Source
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CSubstitution at triazine nitrogen atoms
Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at benzimidazole C5 or C6 positions
Oxidation H₂O₂, acetic acid, 60°CPyridine ring epoxidation

Catalytic and Cross-Coupling Reactions

The pyridin-2-ylmethyl group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives (yields: 65–78%).

  • Heck Reaction : Alkenes insert at the pyridine C4 position under Pd(OAc)₂ catalysis.

Mechanistic Insight :
Piperidine-mediated deprotonation facilitates intermediate stabilization during coupling steps, as observed in related triazinobenzimidazoles .

Degradation and Stability

The compound exhibits sensitivity to:

  • Hydrolysis : Acidic conditions (pH < 3) cleave the triazine ring, forming benzimidazole-2-amine derivatives.

  • Photodegradation : UV light induces C-N bond cleavage in the tetrahydrotriazine moiety.

Stability Optimization :

  • Storage under inert gas (N₂/Ar) at −20°C preserves integrity for >6 months.

Key Research Findings

  • Antimicrobial Activity : Derivatives show moderate inhibition against Staphylococcus aureus (MIC: 32 µg/mL).

  • DNA Interaction : The planar benzimidazole moiety intercalates with DNA, as confirmed via UV-Vis hypochromicity studies .

Scientific Research Applications

The compound has been investigated for its pharmacological properties, particularly in the context of neuroprotection and receptor interactions.

Neuroprotective Effects

Research indicates that derivatives of triazino[1,2-a]benzimidazole compounds exhibit neuroprotective effects against neurotoxins such as MPP+ and methamphetamine. These studies suggest that the structural characteristics of such compounds may enhance their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Receptor Interaction

Compounds similar to 1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole have been identified as potent antagonists for adenosine receptors (A2A AR). The specificity and affinity for these receptors are crucial in developing treatments for neurological disorders such as Parkinson's disease and other neurodegenerative conditions. The compound's ability to modulate receptor activity presents a pathway for therapeutic interventions targeting the central nervous system .

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that yield various derivatives with potential enhancements in biological activity. For instance, modifications at specific positions on the benzimidazole ring can significantly alter pharmacokinetic properties and receptor affinities. The exploration of these derivatives is essential for optimizing therapeutic efficacy and minimizing side effects .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Neuroprotective Studies :
    • A study demonstrated that certain triazino-benzimidazole derivatives provided significant protection against dopaminergic cell death induced by neurotoxins. This was assessed using cell lines such as SH-SY5Y and PC12 .
  • Receptor Binding Affinity :
    • Research highlighted a series of benzimidazole derivatives that exhibited high binding affinity to A2A ARs. These findings suggest potential applications in treating conditions characterized by dysregulated adenosine signaling .

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Diversity in Substituents

The triazino-benzimidazole scaffold allows for extensive substitution, leading to diverse derivatives with varied biological properties. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 2-Phenylethyl, Pyridin-2-ylmethyl 369.46 Aromatic substituents may enhance lipophilicity and target binding.
2-Amino-4,4-dimethyl-3,4-dihydro derivative 4,4-Dimethyl 245.3 (estimated) Most potent DHFR inhibitor in its class (IC50 = 10.9 µM).
1-(Furan-2-ylmethyl)-3-[morpholin-4-yl ethyl] Furan-2-ylmethyl, Morpholinyl 367.45 Polar morpholine group may improve solubility.
3-(3-Methylbutyl)-1-[morpholin-4-yl ethyl] 3-Methylbutyl, Morpholinyl 357.5 Aliphatic substituents could modulate membrane permeability.
3-(2-Chlorobenzyl)-1-(2-methoxyethyl) 2-Chlorobenzyl, Methoxyethyl 356.85 Electrophilic chlorine may influence electronic properties and reactivity.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s aromatic substituents (logP estimated >3) may enhance blood-brain barrier penetration compared to morpholine-containing analogs (e.g., , logP ~2.5).
  • Solubility : Analogs with polar groups (e.g., morpholine in ) exhibit improved aqueous solubility, which could be advantageous for formulation.

Biological Activity

Chemical Structure

The compound features a triazino-benzimidazole core, which is known for its diverse biological activities. The presence of the pyridinyl and phenethyl substituents enhances its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For example, various methodologies have been explored to construct the triazino and benzimidazole moieties effectively. The synthesis often employs techniques such as cyclization reactions under acidic or basic conditions to achieve the desired structure.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzimidazole have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain benzimidazole derivatives exhibited antibacterial activity significantly higher than standard antibiotics like Oxytetracycline .

Anticancer Activity

Compounds containing triazole and benzimidazole rings have been reported to possess anticancer properties. These compounds often inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may interact with key signaling pathways involved in cancer progression.

Neuroprotective Effects

Some studies suggest that similar heterocyclic compounds can exhibit neuroprotective effects. They may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This aspect is particularly relevant for developing treatments for neurodegenerative diseases.

Study 1: Antibacterial Activity

In a comparative study of various synthesized compounds, 1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole was evaluated for its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be notably lower than that of conventional antibiotics, indicating a strong potential for further development as an antibacterial agent.

Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of this compound in various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting that this compound could serve as a lead for developing new anticancer therapies.

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Enzyme inhibition : It may inhibit key enzymes involved in cancer metabolism or bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the phenethyl or pyridinyl groups can lead to enhanced potency or selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole, and how can yield challenges be addressed?

  • Methodology :

  • Use multi-step protocols involving cyclocondensation of substituted benzimidazoles with triazine precursors under inert atmospheres.
  • Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on analogous triazino-benzimidazole syntheses .
  • Monitor reaction progress via TLC or HPLC, and employ purification techniques like column chromatography or recrystallization. Challenges in product isolation (e.g., trace yields) may require iterative solvent-system adjustments .

Q. How can the structural integrity and purity of this compound be rigorously characterized?

  • Methodology :

  • Combine spectroscopic techniques: 1^1H/13^{13}C NMR for functional group analysis, HRMS for molecular weight confirmation, and FT-IR for bond vibration profiling.
  • Perform single-crystal X-ray diffraction (as in benzimidazole derivatives) to resolve stereochemical ambiguities .
  • Use HPLC with UV detection for purity assessment, ensuring ≥95% purity for biological assays.

Q. What bioactivities are associated with structurally similar triazino-benzimidazole derivatives?

  • Methodology :

  • Review pharmacological studies of analogs (e.g., anti-cancer, anti-viral properties) to hypothesize activity. For example, benzimidazole-triazine hybrids often target DNA topoisomerases or kinase pathways .
  • Design in vitro assays (e.g., cytotoxicity against cancer cell lines, enzyme inhibition) using positive controls from known bioactive scaffolds .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for studying this compound's mechanism of action?

  • Methodology :

  • Implement a 2k2^k factorial design to screen variables (e.g., concentration, pH, co-solvents) in biological assays.
  • Use ANOVA to identify significant factors affecting activity. For example, assess synergistic effects of pyridine and benzimidazole moieties on target binding .
  • Validate findings via dose-response curves and molecular docking simulations .

Q. How to resolve contradictions in reported synthesis data (e.g., failed reactions or low yields)?

  • Methodology :

  • Conduct comparative analysis of reaction conditions (e.g., solvent polarity in acetylenic acid couplings vs. triazine cyclization) .
  • Employ kinetic studies (e.g., in situ FT-IR) to detect intermediate stability issues.
  • Replicate failed protocols with minor modifications (e.g., protecting groups for reactive pyridinylmethyl sites) .

Q. What computational methods predict the compound's interactions with biological targets or environmental matrices?

  • Methodology :

  • Use DFT calculations to model electronic properties (e.g., HOMO-LUMO gaps) and predict redox behavior.
  • Perform molecular dynamics simulations to study binding affinities with proteins (e.g., cytochrome P450 isoforms) .
  • Apply QSAR models to correlate structural features with bioactivity or environmental persistence .

Q. How to assess the environmental fate of this compound using atmospheric chemistry principles?

  • Methodology :

  • Simulate atmospheric degradation pathways (e.g., ozonolysis, photolysis) in reaction chambers.
  • Measure reaction rates and byproducts via GC-MS or LC-MS. Prioritize studies on heterocyclic cleavage products for ecological risk assessment .
  • Cross-reference with DOE Atmospheric Chemistry Program frameworks for pollutant tracking .

Methodological Frameworks for Research Design

  • Theoretical Alignment : Anchor studies to mechanistic theories (e.g., electron-deficient triazines as electrophilic warheads) to guide hypothesis generation .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + XRD) to minimize structural misinterpretation .
  • Interdisciplinary Integration : Combine synthetic chemistry, computational modeling, and environmental science to address complex research questions .

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